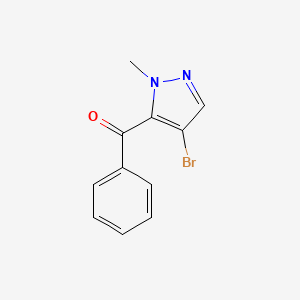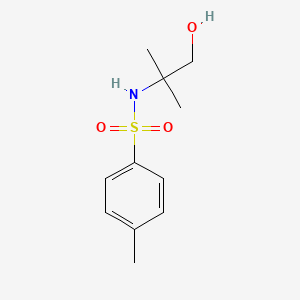
(4-bromo-1-methyl-1H-pyrazol-5-yl)(phenyl)methanone
Descripción general
Descripción
(4-bromo-1-methyl-1H-pyrazol-5-yl)(phenyl)methanone, also known as 4-Bromo-1-Methyl-5-(Phenyl) Pyrazolone (BMPP), is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. BMPP is a pyrazolone derivative that is widely used in scientific research for its unique properties and characteristics.
Mecanismo De Acción
BMPP is known to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins. Prostaglandins are known to play a role in inflammation, pain, and fever. By inhibiting COX-2, BMPP may have potential anti-inflammatory and analgesic effects.
Biochemical and Physiological Effects:
BMPP has been shown to have a significant effect on the levels of various neurotransmitters in the brain, including dopamine, serotonin, and norepinephrine. It has also been shown to have an effect on the levels of various cytokines and chemokines, which are involved in the immune response. BMPP has been shown to have a neuroprotective effect and may have potential therapeutic applications in the treatment of various neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
BMPP has several advantages as a reagent in scientific research. It is readily available, easy to synthesize, and relatively inexpensive. It is also stable under a wide range of conditions and can be stored for extended periods without degradation. However, BMPP has some limitations, including its potential toxicity and its limited solubility in water.
Direcciones Futuras
There are several potential future directions for research on BMPP. One area of interest is the development of new synthetic methods for BMPP and its derivatives. Another area of interest is the study of the potential therapeutic applications of BMPP in the treatment of various diseases, including neurodegenerative diseases, inflammation, and pain. Additionally, the use of BMPP as a fluorescent probe for detecting metal ions and as a catalyst for various chemical reactions may also be an area of future research.
Aplicaciones Científicas De Investigación
BMPP has been extensively studied for its potential applications in various fields of scientific research. It is widely used as a reagent in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and dyes. BMPP is also used as a fluorescent probe for detecting metal ions and as a catalyst for various chemical reactions.
Propiedades
IUPAC Name |
(4-bromo-2-methylpyrazol-3-yl)-phenylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrN2O/c1-14-10(9(12)7-13-14)11(15)8-5-3-2-4-6-8/h2-7H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKOWGCQRDQKGGL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C=N1)Br)C(=O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-{[3-(4-biphenylyl)-1H-pyrazol-4-yl]methyl}-1-(1-phenyl-1H-pyrazol-4-yl)ethanamine](/img/structure/B3825827.png)
![1-[2-(ethylthio)ethyl]-3-(4-fluorobenzyl)-2-oxo-2,3-dihydro-1H-imidazo[4,5-b]pyridine-6-carboxylic acid](/img/structure/B3825840.png)
![N-[2-(5-methyl-2-thienyl)ethyl]-6-oxo-1-[3-(2-oxo-1-pyrrolidinyl)propyl]-3-piperidinecarboxamide](/img/structure/B3825848.png)
![1-amino-3-[2-(4-morpholinyl)ethoxy]-2-propanol dihydrochloride](/img/structure/B3825859.png)
![potassium {2-hydroxy-3-[3-(4-morpholinyl)propoxy]propyl}methylsulfamate](/img/structure/B3825872.png)
![N-[bis(4-bromophenyl)(oxido)-lambda~4~-sulfanylidene]-4-chlorobenzenesulfonamide](/img/structure/B3825884.png)
![N-[bis(4-methylphenyl)(oxido)-lambda~4~-sulfanylidene]-4-chlorobenzenesulfonamide](/img/structure/B3825889.png)

![5-(4-bromo-2-thienyl)-2,4,7-trioxo-1,2,3,4,7,8-hexahydropyrido[2,3-d]pyrimidine-6-carbonitrile](/img/structure/B3825904.png)
![2-benzyl-N-[(5-cyclopropyl-1H-pyrazol-3-yl)methyl]-N-methyl-1,3-benzoxazole-5-carboxamide](/img/structure/B3825912.png)
![2-phenyl-4-{4-[(1-phenyl-1H-pyrazol-4-yl)methyl]-1-piperazinyl}-6,7-dihydro-5H-cyclopenta[d]pyrimidine](/img/structure/B3825917.png)
![N-(4-chloro-3-methylphenyl)-2-[4-(cyclopropylmethyl)-3-(2-hydroxyethyl)piperazin-1-yl]acetamide](/img/structure/B3825922.png)
![3-{[(3S)-3-hydroxypyrrolidin-1-yl]methyl}-N-(2-methoxy-6-methylphenyl)benzamide](/img/structure/B3825929.png)